molecular formula C21H21NO2 B12665362 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline CAS No. 2859-51-0

4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline

Cat. No.: B12665362
CAS No.: 2859-51-0
M. Wt: 319.4 g/mol
InChI Key: ZWRCEPPNYROZCA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This particular compound features a vinyl group attached to the quinoline core, which is further substituted with a 3,4-diethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

2859-51-0

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

4-[(E)-2-(3,4-diethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C21H21NO2/c1-3-23-20-12-10-16(15-21(20)24-4-2)9-11-17-13-14-22-19-8-6-5-7-18(17)19/h5-15H,3-4H2,1-2H3/b11-9+

InChI Key

ZWRCEPPNYROZCA-PKNBQFBNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.